(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester
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Overview
Description
(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester is an organic compound with the molecular formula C11H11FO3 It is a derivative of oxoacetic acid, where the phenyl ring is substituted with a fluoro group at the 4-position and two methyl groups at the 3- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester typically involves the esterification of (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets through various pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid: The parent acid form of the ester.
(4-Fluoro-3,5-dimethylphenyl)acetic acid: A similar compound lacking the oxo group.
(4-Fluoro-3,5-dimethylbenzyl alcohol): A reduced form of the ester.
Uniqueness
(4-Fluoro-3,5-dimethylphenyl)oxoacetic acid methyl ester is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The ester group also provides versatility in synthetic applications, allowing for further modifications and derivatizations.
Properties
IUPAC Name |
methyl 2-(4-fluoro-3,5-dimethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-6-4-8(5-7(2)9(6)12)10(13)11(14)15-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMANDQODXCKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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